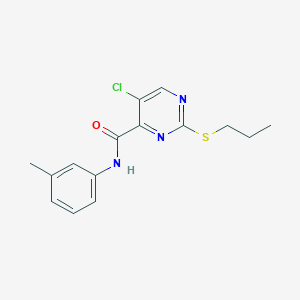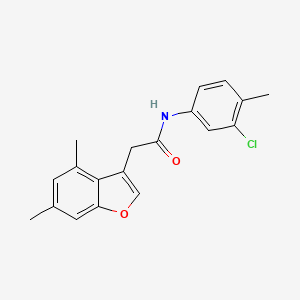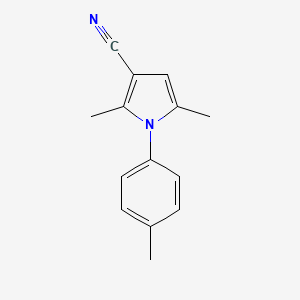![molecular formula C15H14N2S B11410081 2-[(benzylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B11410081.png)
2-[(benzylsulfanyl)methyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a benzylsulfanyl group attached to the methyl group of the benzodiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of benzyl mercaptan with a suitable benzodiazole precursor. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with a halomethyl-substituted benzodiazole under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the benzodiazole ring.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzodiazole derivatives with modified functional groups.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodiazole ring can interact with aromatic residues in proteins, while the benzylsulfanyl group can form hydrogen bonds or hydrophobic interactions with target molecules. The exact molecular targets and pathways involved would vary depending on the specific biological context.
類似化合物との比較
2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives such as:
2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazole: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole: Contains a phenylsulfanyl group, which may alter its chemical reactivity and biological activity.
2-[(ethylsulfanyl)methyl]-1H-1,3-benzodiazole: An ethylsulfanyl group can affect the compound’s solubility and interaction with biological targets.
The uniqueness of 2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H14N2S |
|---|---|
分子量 |
254.4 g/mol |
IUPAC名 |
2-(benzylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-18-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) |
InChIキー |
BQVKMWLNEKKQRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{5-chloro-4-[(4-hydroxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B11410010.png)

![ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11410025.png)
![9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B11410029.png)

![7-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11410038.png)
![3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410042.png)
![N-(3-acetylphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11410049.png)

![N-(butan-2-yl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B11410080.png)
![methyl 4-[2-(2-chlorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11410083.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11410097.png)
